molecular formula C10H14F2N4O4 B10907618 Tert-butyl N-[1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-YL]carbamate

Tert-butyl N-[1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-YL]carbamate

Cat. No.: B10907618
M. Wt: 292.24 g/mol
InChI Key: ZGHPRWXNHZPYRY-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-YL]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a difluoroethyl group, as well as a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-YL]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the difluoroethyl group. The final step involves the formation of the carbamate moiety through a reaction with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates that can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethyl group can serve as a marker in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-YL]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoroethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison:

  • Tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate: Similar in structure but with an azetidine ring instead of a pyrazole ring. This difference can affect its reactivity and biological activity.
  • N-Boc-ethylenediamine: Contains a Boc-protected amine group, making it useful in peptide synthesis. It lacks the nitro and difluoroethyl groups, which limits its applications compared to the target compound.
  • 1,2-dithiolanes: These compounds have a different core structure but share the ability to undergo redox reactions. They are used in different contexts, such as in the synthesis of sulfur-containing compounds.

Conclusion

Tert-butyl N-[1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-YL]carbamate is a versatile compound with a wide range of applications in scientific research. Its unique structure allows for various chemical reactions and interactions, making it valuable in fields such as chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its potential and uniqueness in research and development.

Properties

Molecular Formula

C10H14F2N4O4

Molecular Weight

292.24 g/mol

IUPAC Name

tert-butyl N-[2-(2,2-difluoroethyl)-5-nitropyrazol-3-yl]carbamate

InChI

InChI=1S/C10H14F2N4O4/c1-10(2,3)20-9(17)13-7-4-8(16(18)19)14-15(7)5-6(11)12/h4,6H,5H2,1-3H3,(H,13,17)

InChI Key

ZGHPRWXNHZPYRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1CC(F)F)[N+](=O)[O-]

Origin of Product

United States

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